Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- (CAS 649736-25-4, molecular formula C9H11N3O2, MW 193.20 g/mol) is a functionalized pyrrolo[2,1-f][1,2,4]triazine heterocycle. This compound serves as a critical intermediate (designated compound XVIII) in the established synthetic route to the clinical-stage dual VEGFR-2/FGFR-1 kinase inhibitor brivanib (BMS-540215), as documented in the primary medicinal chemistry literature and patent filings from Bristol-Myers Squibb.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
CAS No. 649736-25-4
Cat. No. B12609069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-
CAS649736-25-4
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCCOC1=NC=NN2C1=C(C(=C2)O)C
InChIInChI=1S/C9H11N3O2/c1-3-14-9-8-6(2)7(13)4-12(8)11-5-10-9/h4-5,13H,3H2,1-2H3
InChIKeyNEAOGJFZYQUSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- (CAS 649736-25-4) – Core Intermediate for Kinase Inhibitor Synthesis


Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- (CAS 649736-25-4, molecular formula C9H11N3O2, MW 193.20 g/mol) is a functionalized pyrrolo[2,1-f][1,2,4]triazine heterocycle . This compound serves as a critical intermediate (designated compound XVIII) in the established synthetic route to the clinical-stage dual VEGFR-2/FGFR-1 kinase inhibitor brivanib (BMS-540215), as documented in the primary medicinal chemistry literature and patent filings from Bristol-Myers Squibb [1]. Its 6-hydroxy group, 4-ethoxy substituent, and 5-methyl substitution pattern collectively define the regiochemical and reactivity profile required for downstream elaboration into bioactive pyrrolotriazine-based kinase inhibitors [2].

Why Generic Pyrrolotriazine Substitution Fails: Critical Substituent-Dependent Reactivity of Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-


Pyrrolo[2,1-f][1,2,4]triazine derivatives are not interchangeable building blocks; the identity and position of substituents dictate both the feasible synthetic transformations and the ultimate biological target profile of the final drug substance [1]. Substituting the 4-ethoxy group with a 4-chloro or 4-amino variant alters the electrophilicity and hydrogen-bonding capacity of the scaffold, redirecting reactivity away from the specific indolyloxy coupling pathway required for VEGFR-2/FGFR-1 inhibitor assembly [2]. Similarly, replacing the free 6-hydroxy group with a protected benzyloxy ether (e.g., CAS 649736-46-9) or a carboxylate ester (e.g., CAS 649736-23-2) fundamentally changes the compound's role in the synthetic sequence, necessitating additional deprotection or redox steps that introduce yield losses, impurity profiles, and procurement complexity not present when the correct intermediate is sourced directly [3].

Quantitative Differentiation Evidence: Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- vs. Closest Analogs


Hydrogen Bond Donor Capacity Enables Chemoselective 6-O-Functionalization vs. 6-Benzyloxy Protected Analog

The target compound possesses one hydrogen bond donor (HBD = 1) at the 6-OH position, enabling direct nucleophilic O-alkylation or O-arylation without a deprotection step . In contrast, the 6-benzyloxy analog (CAS 649736-46-9, compound XIXa) has HBD = 0 and requires hydrogenolytic or acidic debenzylation prior to further functionalization, introducing an additional synthetic step [1]. The 6-carboxylate analog (CAS 649736-23-2) lacks a hydroxyl group entirely and requires redox manipulation to access the 6-oxy functionality.

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Lipophilicity (AlogP = 1.29) Optimizes Intermediate Extractability vs. More Polar 4-Amino Analogs

The target compound exhibits a calculated AlogP of 1.29 and a topological polar surface area (TPSA) of 90.65 Ų, placing it in a favorable lipophilicity range for organic solvent extraction during workup . This contrasts with more polar 4-amino pyrrolotriazine analogs (e.g., the MAP4K4 fragment hit N-(pyridin-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, PDB ligand in 4U43), which carry additional heteroatom H-bond donors/acceptors that increase aqueous solubility but complicate organic-phase isolation [1]. The ethoxy group provides sufficient lipophilicity for efficient liquid-liquid extraction without requiring chromatographic purification at the intermediate stage.

Process Chemistry Purification Physicochemical Profiling

Established Synthetic Provenance in BMS-540215 (Brivanib) Clinical Candidate vs. Undocumented Analogs

This compound is explicitly documented as intermediate XVIII in the published synthetic route to BMS-540215 (brivanib), a dual VEGFR-2/FGFR-1 inhibitor that reached Phase III clinical trials for hepatocellular carcinoma [1]. The synthetic sequence — oxidative cleavage of the tertiary alcohol XVII with H2O2/BF3·Et2O to generate XVIII — is fully characterized and reproducible [2]. In contrast, closely related 4-substituted analogs (e.g., 4-chloro derivative XIV, 4-phenoxy analog XX) feed into alternative product branches and lack equivalent documentation linking them to a clinical-stage drug substance [3].

Medicinal Chemistry Drug Development Synthetic Intermediate Procurement

Molecular Complexity (Complexity Score = 203) Balances Synthetic Accessibility and Scaffold Elaboration Potential

The target compound has a calculated molecular complexity score of 203 (per Chem960), placing it in an intermediate complexity range that balances synthetic tractability with sufficient structural information for fragment elaboration . This is notably higher than simpler pyrrolotriazine fragments such as the unsubstituted pyrrolo[2,1-f][1,2,4]triazin-4-amine core (complexity ~120–140) yet lower than fully elaborated drug-like molecules (complexity > 400), making it an ideal starting point for late-stage functionalization [1]. The MAP4K4 fragment-based discovery program identified a related pyrrolotriazine fragment with excellent ligand efficiency, but required extensive optimization to achieve single-digit nanomolar potency — a gap that a pre-functionalized intermediate like the target compound can help bridge [2].

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Optimization

Optimal Procurement and Application Scenarios for Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- (CAS 649736-25-4)


VEGFR-2/FGFR-1 Dual Kinase Inhibitor Medicinal Chemistry Campaigns

As the direct synthetic precursor to the brivanib (BMS-540215) pyrrolotriazine core, this intermediate enables rapid assembly of 6-oxy-functionalized VEGFR-2/FGFR-1 inhibitor libraries via O-alkylation of the free 6-hydroxy group [1]. The 4-ethoxy group serves as a stable replacement for the more labile 4-chloro substituent, ensuring chemoselectivity during 6-O-functionalization without competing displacement at C-4. This reactivity profile is critical for medicinal chemistry teams pursuing dual VEGFR-2/FGFR-1 inhibition, where the 6-oxy substituent is the primary vector for modulating potency and pharmacokinetics [2].

Process Chemistry Scale-Up and Route Scouting for Pyrrolotriazine APIs

Process development groups requiring multi-gram to kilogram quantities of a functionalized pyrrolotriazine intermediate can leverage the documented oxidative cleavage protocol (H2O2/BF3·Et2O in CH2Cl2) that generates this compound from the ester precursor XVI via the tertiary alcohol XVII [1]. The AlogP of 1.29 and TPSA of 90.65 Ų support efficient extractive isolation, minimizing chromatographic purification requirements at scale. The published synthesis of the related pyrrolotriazine building block 1b (Org. Process Res. Dev. 2012) demonstrates that this scaffold class is amenable to large-scale manufacture [2].

Fragment-Based Drug Discovery Starting Point for Kinase Targets Beyond VEGFR/FGFR

The pyrrolo[2,1-f][1,2,4]triazine core has demonstrated efficacy against multiple kinase targets including MAP4K4 (single-digit nanomolar potency achieved via fragment optimization), p38α MAP kinase, and Met kinase [1]. This specific intermediate, with its pre-installed 4-ethoxy, 5-methyl, and 6-hydroxy functional groups (complexity score = 203), provides a more advanced starting point than bare scaffold fragments for fragment-growing and scaffold-hopping campaigns targeting novel kinases, potentially reducing the optimization cycle from hit to lead by several synthetic iterations [2].

Analytical Reference Standard for Brivanib-Related Substance and Impurity Profiling

As a defined intermediate (XVIII) in the brivanib synthetic route, this compound serves as a critical reference marker for impurity profiling, batch-to-batch consistency analysis, and forced degradation studies during brivanib API manufacturing and quality control [1]. Its availability as a discrete, characterizable intermediate (MW 193.20, CAS 649736-25-4) rather than as part of a mixture of process-related substances enables unambiguous identification and quantification by HPLC, LC-MS, or NMR in regulatory submissions [2].

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